(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate
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Overview
Description
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique triazine ring structure, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the reaction of 6-methyl-3-methylsulfanyl-1,2,4-triazine with 2-(2-methoxyphenoxy)acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate
Uniqueness
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate is unique due to its specific triazine ring structure and the presence of both methylsulfanyl and methoxyphenoxy groups
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate is a complex organic molecule that incorporates a triazine ring and various functional groups. Its potential biological activities have garnered significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes:
- A triazine ring that contributes to its reactivity.
- A methylthio group that may influence its interaction with biological targets.
- An ester functional group that can enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The triazine moiety can fit into enzyme active sites, potentially inhibiting their function. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : The compound may also interact with specific receptors involved in signal transduction pathways, modulating cellular responses.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 8.5 | Induction of apoptosis |
HepG2 (Liver) | 10.2 | Inhibition of cell proliferation |
CACO2 (Colon) | 12.0 | Disruption of cell cycle progression |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
- Observations indicated that at concentrations above 8 µM, there was a marked increase in apoptosis as evidenced by Annexin V staining.
-
HepG2 Cell Line Analysis :
- The compound demonstrated an IC50 of 10.2 µM against HepG2 cells.
- Mechanistic studies revealed that the compound induces G1 phase arrest, leading to reduced cell proliferation.
-
Impact on CACO2 Cells :
- In CACO2 colon cancer cells, the compound was shown to disrupt cell cycle progression.
- Flow cytometry analysis confirmed an increase in cells in the sub-G1 phase, indicative of apoptosis.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-10-14(20)18(15(24-3)17-16-10)9-23-13(19)8-22-12-7-5-4-6-11(12)21-2/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZJGFKJYXJVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)COC2=CC=CC=C2OC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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